Cas no 1785377-29-8 (2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine)

2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine 化学的及び物理的性質
名前と識別子
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- 1785377-29-8
- EN300-21682112
- 2-chloro-4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
- 2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine
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- MDL: MFCD29765508
- インチ: 1S/C8H10ClN3O/c1-13-7-5-4-10-3-2-6(5)11-8(9)12-7/h10H,2-4H2,1H3
- InChIKey: XWGUVTRGAWJUKF-UHFFFAOYSA-N
- ほほえんだ: ClC1N=C(C2=C(CCNC2)N=1)OC
計算された属性
- せいみつぶんしりょう: 199.0512396g/mol
- どういたいしつりょう: 199.0512396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 47Ų
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21682112-0.5g |
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
1785377-29-8 | 0.5g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-21682112-0.1g |
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
1785377-29-8 | 0.1g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-21682112-5g |
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
1785377-29-8 | 5g |
$4349.0 | 2023-09-16 | ||
Enamine | EN300-21682112-1g |
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
1785377-29-8 | 1g |
$1500.0 | 2023-09-16 | ||
Enamine | EN300-21682112-5.0g |
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
1785377-29-8 | 5g |
$4349.0 | 2023-06-01 | ||
Enamine | EN300-21682112-1.0g |
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
1785377-29-8 | 1g |
$1500.0 | 2023-06-01 | ||
Enamine | EN300-21682112-0.25g |
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
1785377-29-8 | 0.25g |
$1381.0 | 2023-09-16 | ||
Enamine | EN300-21682112-2.5g |
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
1785377-29-8 | 2.5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-21682112-10g |
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
1785377-29-8 | 10g |
$6450.0 | 2023-09-16 | ||
Enamine | EN300-21682112-0.05g |
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
1785377-29-8 | 0.05g |
$1261.0 | 2023-09-16 |
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidineに関する追加情報
Introduction to 2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine (CAS No. 1785377-29-8)
2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine, identified by its Chemical Abstracts Service (CAS) number 1785377-29-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido-pyrimidine class, a scaffold that is widely recognized for its structural versatility and biological activity. The presence of both chloro and methoxy substituents on the pyrido-pyrimidine core enhances its potential as a pharmacophore, making it a valuable candidate for further chemical modifications and biological evaluations.
The pyrido4,3-dpyrimidine core is a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring. This particular arrangement imparts unique electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. The 2-chloro substituent at the 2-position introduces a region of electrophilicity that is conducive to further functionalization via nucleophilic substitution reactions. Conversely, the 4-methoxy group at the 4-position serves as an electron-donating moiety, which can influence the overall reactivity and electronic distribution within the molecule.
In recent years, there has been a surge in interest regarding nitrogen-containing heterocycles due to their demonstrated efficacy in various therapeutic applications. Among these, pyrido-pyrimidines have emerged as privileged scaffolds in drug discovery programs. For instance, derivatives of pyrido4,3-dpyrimidine have been investigated for their potential roles in inhibiting kinases and other enzymes implicated in cancer progression. The structural motif is particularly appealing because it can mimic natural product scaffolds while allowing for synthetic diversification to optimize potency and selectivity.
The synthesis of 2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine typically involves multi-step organic transformations that begin with readily available precursors. A common synthetic route may involve the condensation of appropriately substituted pyridine derivatives with cyano compounds to form the pyrido-pyrimidine core. Subsequent functionalization steps such as chlorination and methylation can be performed to introduce the desired substituents at specific positions. The precise regioselectivity of these transformations is crucial for obtaining the correct stereochemical configuration of the target molecule.
The chemical properties of 2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine make it an attractive intermediate for further derivatization. The chloro group at the 2-position can be displaced by various nucleophiles under appropriate conditions, allowing for the introduction of diverse functional groups such as amines or alcohols. Similarly, the methoxy group at the 4-position can be oxidized to an hydroxyl group or replaced by other electron-withdrawing or -donating groups to fine-tune the electronic properties of the molecule.
Beyond its synthetic utility, 2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine has been explored in several preclinical studies for its potential biological activity. Preliminary investigations suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to neurological disorders and inflammatory conditions. The fused heterocyclic system provides a favorable binding profile with biological targets due to its ability to adopt multiple conformations through hydrogen bonding and π-stacking interactions.
The pharmaceutical industry has long recognized the importance of heterocyclic compounds in drug development. Pyrido-pyrimidines are no exception and have been incorporated into several clinical candidates that are currently under evaluation or have reached market approval. The structural features of 2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine, particularly its nitrogen-rich environment and functionalizable substituents, position it as a promising candidate for further exploration in medicinal chemistry.
In conclusion,2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine (CAS No. 1785377-29-8) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and chemical properties make it a valuable building block for developing novel therapeutic agents. As our understanding of biological pathways continues to evolve,the demand for innovative heterocyclic scaffolds like this one will undoubtedly grow.
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